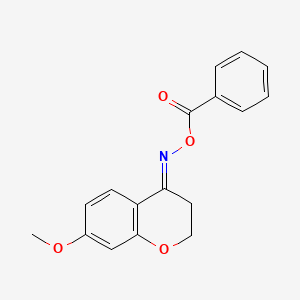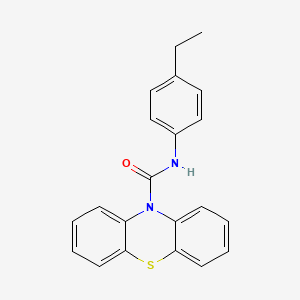
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPPTC, is a chemical compound that belongs to the phenothiazine family. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. EPPTC has been found to possess various biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide acts by blocking dopamine receptors in the brain, which leads to its antipsychotic properties. It has also been proposed that N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide acts by blocking sodium channels in the brain, which leads to its anticonvulsant properties. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of dopamine in the brain, which leads to its antipsychotic properties. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been found to reduce the excitability of neurons in the brain, which leads to its anticonvulsant properties. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which leads to its anti-inflammatory properties.
実験室実験の利点と制限
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been extensively studied, which makes it a well-characterized compound. However, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has some limitations for lab experiments. It has been found to be unstable in the presence of light and air, which can lead to its degradation. Furthermore, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to be toxic to some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide. One direction is to study its potential therapeutic applications in more detail. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to possess antipsychotic, anticonvulsant, and anti-inflammatory properties, but more research is needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in more detail. The exact mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood, and more research is needed to elucidate its molecular targets. Furthermore, more research is needed to determine the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in humans, which will be important for its potential clinical use.
合成法
The synthesis of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide involves the reaction of 4-ethyl aniline with 10-chlorophenothiazine in the presence of a base, followed by the reaction with phosgene. The resulting product is N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide, which can be purified by recrystallization. This method has been reported in several research articles and has been found to yield N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide in high purity and yield.
科学的研究の応用
N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic properties, which make it a potential candidate for the treatment of schizophrenia. N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. In addition, N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(4-ethylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-11-13-16(14-12-15)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-14H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOCEFQSCSUJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)
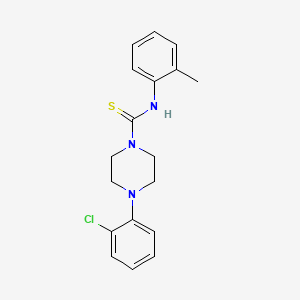
![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
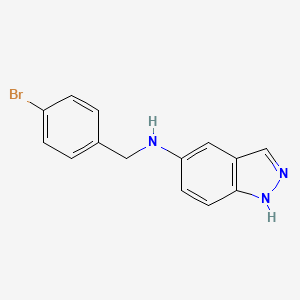
![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
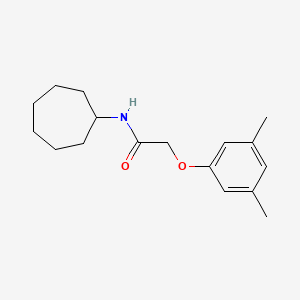
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)

![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)
